molecular formula C14H20BFO2 B13478552 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13478552
M. Wt: 250.12 g/mol
InChI Key: PTNGIJZHNVJOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-dimethylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluoro-dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) in appropriate solvents.

Major Products Formed

    Oxidation: Boronic acids or boronates

    Reduction: Borohydrides

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing drugs for cancer therapy and other medical applications.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts distinct chemical reactivity and stability. This compound’s ability to form stable boronate complexes makes it particularly valuable in applications requiring precise molecular interactions, such as drug development and materials science.

Properties

Molecular Formula

C14H20BFO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-(2-fluoro-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO2/c1-9-7-8-11(12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3

InChI Key

PTNGIJZHNVJOGC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.